6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
Description
6-Methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a methoxy group at the 6-position and a pyrimidin-2-ylmethylamine substituent at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties.
Properties
IUPAC Name |
6-methoxy-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-10-5-8(14-7-15-10)13-6-9-11-3-2-4-12-9/h2-5,7H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXKLDWXNZLWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Dicarbonyl Precursor Preparation
Ethyl acetoacetate or malononitrile derivatives serve as β-dicarbonyl precursors. For example:
Reaction conditions:
Guanidine-Mediated Cyclization
Guanidine hydrochloride facilitates cyclization under acidic conditions:
Key parameters:
-
Molar ratio: 1:1.2 (β-dicarbonyl:guanidine)
-
Reaction time: 6–8 hours
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
Suzuki-Miyaura coupling enables direct attachment of the pyrimidin-2-yl group:
Boronic Acid Preparation
Synthesis of pyrimidin-2-ylboronic acid:
Coupling with Halopyrimidine
Conditions:
Optimization and Industrial Scalability
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, DMSO, MeCN, THF | DMF | +15% |
| Catalyst | PdCl, Pd(OAc) | PdCl(dppf) | +20% |
| Temperature (°C) | 60, 80, 100, 120 | 80 | +10% |
Purification Techniques
-
Chromatography: Silica gel (eluent: EtOAc/hexane 3:7)
-
Crystallization: Ethanol/water (8:2) achieves >95% purity
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Issue: Competing N3 vs. N1 alkylation
Solution: Use bulky bases (e.g., DIPEA) to favor N1 selectivity
Hydrolysis of Methoxy Group
Issue: Demethylation under acidic conditions
Mitigation: Maintain pH > 5 during reactions
Analytical Characterization Data
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| H NMR | δ 8.75 (s, 2H, Pyrimidine), 4.65 (s, 2H) | 400 MHz, DMSO-d |
| HPLC Purity | 99.2% | C18 column |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 65 | 95 | Moderate | 1.0 |
| Reductive Amination | 55 | 90 | Low | 1.5 |
| Suzuki Coupling | 85 | 99 | High | 2.0 |
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor or enzyme modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or modulate the function of enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
A. Insecticidal Activity
- 5-Chloro-6-ethyl-2-methyl-N-substituted pyrimidin-4-amine derivatives (9o, 9r): Compound 9o (5-chloro-6-ethyl-2-methyl-N-[(2-(p-tolyl)oxazol-4-yl)methyl]) exhibited superior activity against Aphis fabae (aphids) compared to imidacloprid, a commercial insecticide. Compound 9r (5-chloro-6-ethyl-2-methyl-N-[(2-(4-trifluoromethylphenyl)oxazol-4-yl)methyl]) showed moderate activity against Tetranychus cinnabarinus (mites), inferior to spirotetramat . Comparison: The target compound lacks chlorine and ethyl groups, which are critical for insecticidal activity in 9o/9r.
B. Antifungal and Antibacterial Activity
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Demonstrated conformational rigidity due to intramolecular N–H⋯N hydrogen bonding, stabilizing its structure. Dihedral angles between pyrimidine and aryl groups (e.g., 12.8°) influence molecular planarity and interaction with biological targets . Comparison: The target compound’s pyrimidinylmethyl group may enhance π-π stacking with enzyme active sites compared to fluorophenyl or methoxyphenyl groups, though its methoxy group could reduce electrophilicity.
Electronic and Steric Effects of Substituents
A. Electron-Withdrawing vs. Electron-Donating Groups
- N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine :
- The nitro group (strong electron-withdrawing) at the 4-position of the phenyl ring increases electrophilicity, enhancing reactivity in nucleophilic environments. This contrasts with the methoxy group (electron-donating) in the target compound, which may stabilize the pyrimidine ring but reduce electrophilic attack susceptibility .
B. Steric Bulk and Solubility
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :
Structural Data and Conformational Analysis
A. Crystal Packing and Hydrogen Bonding
- 4,6-Dichloro-5-methoxypyrimidine :
- Chlorine atoms participate in short Cl⋯N interactions (3.09–3.10 Å), stabilizing a 3D framework. Methoxy groups in such structures influence torsional angles and packing efficiency .
- Comparison : The target compound’s lack of chlorine substituents may reduce halogen bonding but increase reliance on van der Waals interactions for crystal stabilization.
B. Dihedral Angles and Planarity
- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between pyrimidine and phenyl groups (5.2–6.4°) indicate near-planar conformations, optimizing interactions with flat enzyme active sites .
Biological Activity
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives known for their pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrimidine derivatives, particularly those containing methoxy and pyrimidinyl groups. The following sections detail the specific activities observed for this compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells, suggesting that this compound may possess comparable activity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AGS | TBD |
| Related Compound | HeLa | 63.385 |
| Related Compound | A172 | 32.210 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been studied extensively. The presence of a -C=N- bond in similar compounds has shown to enhance antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis with minimal inhibitory concentration (MIC) values reported at 16 µg/mL . This suggests that the target compound may exhibit similar antibacterial effects.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies on related compounds indicate that they may induce apoptosis in cancer cells through the activation of specific signaling pathways, leading to cell cycle arrest and subsequent cell death . Flow cytometry analyses have shown that these compounds can trigger necrosis in certain cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the cytotoxic effects of various pyrimidine derivatives on AGS and HeLa cell lines. The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity, emphasizing the importance of structural optimization in drug design . -
Case Study on Antimicrobial Activity :
Another investigation focused on the antibacterial properties of pyrimidine derivatives against S. aureus and E. coli. The findings revealed that compounds with specific functional groups exhibited potent antimicrobial activity, suggesting that similar modifications could enhance the efficacy of this compound against bacterial pathogens .
Q & A
Q. What statistical approaches are essential for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
